(1R)-(-)-Thiocamphor

Description

The exact mass of the compound Thiocamphor is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (1R)-(-)-Thiocamphor suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R)-(-)-Thiocamphor including the price, delivery time, and more detailed information at info@benchchem.com.

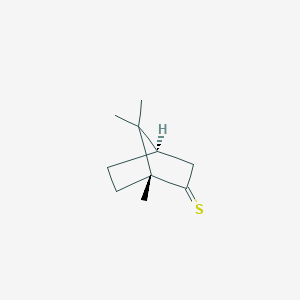

Structure

3D Structure

Propriétés

IUPAC Name |

(1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16S/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7H,4-6H2,1-3H3/t7-,10+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAADKYXUTOBAGS-XCBNKYQSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=S)C2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H](C1(C)C)CC2=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7519-74-6, 53402-10-1 | |

| Record name | Thiocamphor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02851 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (1R)-(-)-Thiocamphor | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1R)-(-)-Thiocamphor CAS number 53402-10-1 properties

An In-Depth Technical Guide to (1R)-(-)-Thiocamphor (CAS 53402-10-1) for Advanced Research and Development

Authored by: A Senior Application Scientist

Abstract

(1R)-(-)-Thiocamphor, a chiral bicyclic thione derived from the naturally abundant monoterpene camphor, stands as a pivotal molecule in stereoselective chemistry. Its rigid, sterically defined framework and reactive thiocarbonyl group make it a valuable asset in asymmetric synthesis, serving as both a chiral building block and a precursor to various chiral ligands and auxiliaries.[1] This guide synthesizes critical technical information on its properties, synthesis, spectroscopic characterization, and applications, providing researchers, scientists, and drug development professionals with a comprehensive resource to leverage its unique stereochemical attributes.

Core Physicochemical and Stereochemical Properties

(1R)-(-)-Thiocamphor, systematically named (1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione, is the sulfur analog of camphor.[2][3] The inherent chirality of the camphor scaffold is preserved during thionation, resulting in a compound with a well-defined three-dimensional structure that is essential for its utility in asymmetric transformations.[3] The bicyclic system severely restricts conformational flexibility, effectively locking the thiocarbonyl group and adjacent stereocenters into a predictable orientation.[3] This conformational rigidity is the cornerstone of its ability to induce high levels of stereoselectivity in chemical reactions.

Table 1: Key Physicochemical Properties of (1R)-(-)-Thiocamphor

| Property | Value | Source(s) |

| CAS Number | 53402-10-1 | [1][2][3] |

| Molecular Formula | C₁₀H₁₆S | [1][2][3] |

| Molecular Weight | 168.30 g/mol | [3] |

| Appearance | Slightly yellow to brown crystalline powder or light yellow to brown crystal. | [1][2] |

| Melting Point | 134-138 °C; approximately 145°C has also been reported. | [1][3] |

| Optical Rotation | [α]²⁰/D = -17° to -25° (c=3 in Ethyl Acetate) | [1] |

| IUPAC Name | (1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione | [3] |

| Solubility | Moderately soluble in organic solvents; less soluble in water. | [2] |

Spectroscopic Profile for Structural Elucidation

Accurate characterization of (1R)-(-)-Thiocamphor is fundamental for its use in synthesis. The combination of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provides a definitive structural fingerprint.

-

Infrared (IR) Spectroscopy : The most telling feature in the IR spectrum is the C=S (thione) stretching vibration. This peak is typically observed in the region of 1250-1020 cm⁻¹, a significantly different frequency from the C=O (ketone) stretch of its parent compound, camphor (approx. 1740 cm⁻¹). Additional peaks corresponding to C-H stretching of the alkane backbone will be present around 2850-3000 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum will display a complex set of signals due to the rigid bicyclic structure. Key features include three distinct singlet signals for the three methyl groups (C8, C9, C10). The remaining bridge and bridgehead protons will appear as multiplets in the aliphatic region (typically 1.0-3.0 ppm). The specific chemical shifts are highly dependent on the solvent and instrument frequency.

-

¹³C NMR : The carbon spectrum will show ten distinct signals. The most downfield signal corresponds to the thiocarbonyl carbon (C=S), which is highly deshielded and typically appears in the range of 250-260 ppm. The quaternary carbons (C1 and C7) and the three methyl carbons will also be clearly identifiable.

-

-

Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak (M⁺) at m/z = 168.3. Fragmentation patterns will be consistent with the bicyclic terpene structure, often involving characteristic losses of methyl groups or other small fragments.

Synthesis of (1R)-(-)-Thiocamphor

The most common and direct synthesis involves the thionation of commercially available (1R)-(+)-Camphor. The choice of thionating agent is critical for reaction efficiency and purity of the final product.

Causality in Synthesis: The Choice of Thionating Agent

While classic methods exist, such as bubbling hydrogen sulfide gas through an acidic solution of camphor, these often suffer from low yields and the production of by-products.[3] Modern synthetic protocols favor reagents like Lawesson's Reagent or phosphorus pentasulfide (P₄S₁₀). These reagents function by replacing the carbonyl oxygen with sulfur in a well-understood mechanism, generally providing cleaner reactions and higher yields. The reaction proceeds via a [2+2] cycloaddition of the thionating agent to the carbonyl group, followed by cycloreversion to yield the thione and a phosphorus-oxygen byproduct.

Experimental Protocol: Synthesis via Lawesson's Reagent

This protocol provides a reliable method for the laboratory-scale synthesis of (1R)-(-)-Thiocamphor.

-

Reaction Setup : In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add (1R)-(+)-Camphor (1.0 eq).

-

Solvent Addition : Add anhydrous toluene via syringe. Stir the mixture until the camphor is fully dissolved.

-

Reagent Addition : Add Lawesson's Reagent (0.5-0.6 eq) to the solution in one portion under a positive flow of nitrogen. Note: The stoichiometry is key; using a slight excess of camphor can ensure full consumption of the Lawesson's Reagent, simplifying purification.

-

Reaction Execution : Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the camphor starting material.

-

Workup : Cool the reaction mixture to room temperature. Filter the mixture to remove any insoluble phosphorus byproducts. Concentrate the filtrate under reduced pressure to yield a crude solid.

-

Purification : The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol or methanol) to afford (1R)-(-)-Thiocamphor as a crystalline solid.

Diagram: Synthetic Workflow

References

Introduction: The Structural and Stereochemical Identity of (1R)-(-)-Thiocamphor

An In-Depth Technical Guide to the Physical and Chemical Properties of (1R)-(-)-Thiocamphor

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive scientific overview of (1R)-(-)-Thiocamphor. Eschewing a rigid template, this guide is structured to deliver a narrative that begins with the foundational characteristics of the molecule and progresses to its reactivity, synthesis, and practical applications, particularly within the domain of stereocontrolled chemistry. As a Senior Application Scientist, the focus is not merely on the data but on the underlying principles and the causality behind experimental observations and methodologies.

(1R)-(-)-Thiocamphor, a sulfur analog of the well-known natural product camphor, is a chiral bicyclic thioketone. Its rigid [2.2.1]heptane framework, inherited from its parent camphor, provides a conformationally locked scaffold that is of significant interest in stereoselective synthesis. The molecule's formal IUPAC name is (1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione .[1][2]

The core of its chemical identity lies in two key features: the thione (C=S) functional group and the inherent chirality of the bicyclic system. The "(1R)" designation specifies the absolute configuration at the bridgehead carbon, which dictates the overall enantiomeric form of the molecule. This defined three-dimensional structure is fundamental to its application as a chiral auxiliary.

Caption: Chemical structure of (1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione.

Core Physicochemical Properties

The bulk properties of a compound are critical for its handling, formulation, and reaction setup. (1R)-(-)-Thiocamphor is a solid at room temperature, typically appearing as a crystalline powder ranging in color from light yellow to brown.[3] This coloration is characteristic of many thioketones.

Key quantitative properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 53402-10-1 | [3][4] |

| Molecular Formula | C₁₀H₁₆S | [1][3][4] |

| Molecular Weight | 168.30 g/mol | [1][3] |

| Appearance | Light yellow to brown crystalline powder | |

| Melting Point | 134 - 138 °C | |

| Optical Rotation | [α]²⁰/D = -17° to -25° (c=3 in EtOAc) | [3] |

| Purity | ≥ 97% (GC) | [3] |

The negative sign of the optical rotation confirms the levorotatory nature of this specific enantiomer, a crucial parameter for verifying its enantiopurity.

Spectroscopic Characterization Profile

While detailed spectral data for (1R)-(-)-Thiocamphor is not abundantly available in public repositories, its characterization relies on standard analytical techniques. Supplier specifications consistently note that the structure is confirmed by NMR.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : A comparative ¹³C and ¹H NMR analysis of camphor and thiocamphor reveals significant differences attributable to the electronic nature and anisotropy of the C=S bond.[5] The carbon of the thiocarbonyl group is expected to be significantly deshielded, appearing far downfield in the ¹³C NMR spectrum, though typically less so than the corresponding carbonyl carbon in camphor (which appears near 220 ppm).[6] The adjacent protons would also experience shifts due to the magnetic anisotropy of the C=S double bond.

-

Infrared (IR) Spectroscopy : The most characteristic feature in the IR spectrum would be the C=S stretching vibration. This bond is weaker than a C=O bond, and its vibration appears at a lower frequency, typically in the range of 1020-1250 cm⁻¹. This is a key diagnostic peak to confirm the conversion from camphor to thiocamphor.

-

Mass Spectrometry (MS) : The molecular ion peak [M]⁺ would be observed at an m/z of approximately 168.10. High-resolution mass spectrometry (HRMS) would confirm the elemental composition C₁₀H₁₆S. Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ and [M+Na]⁺, have been calculated and can aid in structural confirmation.[7]

Chemical Reactivity and Mechanistic Considerations

The reactivity of (1R)-(-)-Thiocamphor is dominated by the properties of the thiocarbonyl (thione) group.

Electrophilicity and Reactivity Compared to Ketones

Thioketones are generally more reactive towards nucleophiles than their ketone counterparts.[8] This heightened reactivity stems from the less effective overlap between the 2p orbital of carbon and the 3p orbital of sulfur, leading to a weaker and more polarizable π-bond. Consequently, the carbon atom of the C=S group is a potent electrophile.[8]

However, the reaction pathways can differ significantly from those of ketones. For instance, reactions with organolithium reagents often do not result in simple nucleophilic addition to the carbon. Instead, processes like reduction to the corresponding thiol or "thiophilic" attack at the sulfur atom can become dominant pathways.[9][10] This divergent reactivity is a critical consideration in synthetic design.

Caption: Key reaction pathways for the thiocarbonyl group in thioketones.

Cycloaddition Reactions

Thioketones are excellent dipolarophiles and dienophiles. They readily participate in [3+2] cycloaddition reactions with reagents like diazomethane to form thiadiazoline rings, a transformation that is often highly regioselective.[11]

Formation of Thio-ozonides

Under certain conditions, particularly with specific amines or thiols, thioketones can undergo oxidative dimerization to form 1,2,4-trithiolanes, also known as thio-ozonides.[12] This reactivity highlights the compound's sensitivity to oxidative conditions.

Application in Asymmetric Synthesis: A Chiral Auxiliary

The most significant potential application for (1R)-(-)-Thiocamphor in drug development and advanced organic synthesis is as a chiral auxiliary .

A chiral auxiliary is a stereogenic unit temporarily attached to a prochiral substrate to direct a subsequent reaction to produce a single enantiomer or diastereomer of the product.[13] The auxiliary is then cleaved and can ideally be recovered. The effectiveness of an auxiliary relies on its ability to create a sterically and electronically biased environment.

The rigid, bicyclic structure of thiocamphor makes it an excellent candidate for this role. Its bulky, well-defined shape can effectively shield one face of a reactive center attached to it, forcing an incoming reagent to approach from the less hindered face. While its parent, camphor, and its derivatives (like camphorsultam) are well-established chiral auxiliaries,[13] thiocamphor offers a unique electronic and steric profile due to the sulfur atom, potentially leading to different reactivity and selectivity profiles.

Caption: General workflow for employing a chiral auxiliary in asymmetric synthesis.

Synthesis and Purification Protocol

(1R)-(-)-Thiocamphor is synthesized from its corresponding ketone, (1R)-(+)-Camphor. A classic and effective method involves thionation using hydrogen sulfide and an acid catalyst.[1] An alternative, commonly cited in literature for thione synthesis, uses phosphorus pentasulfide.[10]

Protocol: Synthesis via H₂S and HCl

This protocol is a representative method based on classical procedures. Researchers should first consult primary literature and conduct appropriate risk assessments.

-

Reaction Setup : Dissolve (1R)-(+)-Camphor (1.0 eq) in absolute ethanol in a three-neck flask equipped with a gas inlet, a gas outlet bubbler, and a thermometer.

-

Cooling : Cool the solution to 0 °C in an ice bath.

-

Gas Introduction : While maintaining the temperature at 0 °C, simultaneously bubble dry hydrogen sulfide (H₂S) gas and dry hydrogen chloride (HCl) gas through the stirred solution. (Caution: Both gases are highly toxic and corrosive. This step must be performed in a well-ventilated fume hood with appropriate safety measures and gas scrubbing).

-

Monitoring : Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction mixture will typically change color.

-

Workup : Once the reaction is complete, stop the gas flow and pour the reaction mixture into a large volume of ice-cold water.

-

Extraction : The solid product may precipitate. If not, extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification : Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Purification : The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure (1R)-(-)-Thiocamphor.

Safety, Handling, and Storage

Proper handling of (1R)-(-)-Thiocamphor is essential due to its associated hazards.

| Hazard Class | GHS Statement |

| Flammability | H228: Flammable solid |

| Skin Contact | H315: Causes skin irritation |

| Eye Contact | H319: Causes serious eye irritation |

| Inhalation | H335: May cause respiratory irritation |

Data sourced from PubChem GHS Classification.[2]

Handling Precautions :

-

Use only in a well-ventilated area or outdoors.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Do not eat, drink, or smoke when using this product.

-

Avoid breathing dust, fumes, or vapors.

Storage :

-

Store at room temperature in a cool, dark place is recommended.

-

Keep the container tightly closed and store away from oxidizing agents. Like many thiones, it can be susceptible to oxidation back to the ketone.[10]

Conclusion

(1R)-(-)-Thiocamphor is a specialized chiral reagent with a rich chemical profile defined by its rigid bicyclic structure and reactive thioketone functionality. Its well-defined stereochemistry makes it a valuable compound for investigations in asymmetric synthesis, while the unique reactivity of the thione group offers synthetic pathways distinct from its more common oxygen analog. A thorough understanding of its properties, reactivity, and handling requirements is paramount for its effective and safe utilization in research and development.

References

-

Chemical Point. (1R)-(-)-Thiocamphor. [Link]

-

Simple English Wikipedia. Thioketone. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 1714210, (1R)-(-)-Thiocamphor. [Link]

-

O'Donoghue, A. C., et al. (2012). Contrasting reactions of ketones and thioketones with alkyllithiums: a coordinated experimental and computational investigation. PubMed. [Link]

-

Taylor & Francis. Thioketones – Knowledge and References. [Link]

-

O'Donoghue, A. C., et al. (2012). Contrasting Reactions of Ketones and Thioketones with Alkyllithiums: A Coordinated Experimental and Computational Investigation. Journal of the American Chemical Society. [Link]

-

Carlsen, L., & Harrit, N. (1978). Reactions of thioketones. Part II. Thio-ozonide formation in some nucleophilic reactions of thioketones with amines and with benzenethiol. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Royal Society of Chemistry. Carbocyclization of Unsaturated Thioesters Under Palladium Catalysis. Supplementary Information. [Link]

-

PubChemLite. (1r)-(-)-thiocamphor (C10H16S). [Link]

-

Wu, Y., et al. (2002). Chiral tricyclic iminolactone derived from (1R)-(+)-camphor as a glycine equivalent for the asymmetric synthesis of alpha-amino acids. PubMed. [Link]

-

Biological Magnetic Resonance Bank. Camphor at BMRB. [Link]

-

National Institute of Standards and Technology. (1R)-(-)-Thiocamphor - NIST Chemistry WebBook. [Link]

-

Abbate, S., et al. (2011). Experimental and calculated CPL spectra and related spectroscopic data of camphor and other simple chiral bicyclic ketones. PubMed. [Link]

-

da Silva, A. C., et al. Synthesis of Chiral 1,5-Diamines Derived from (R)-(+)-Camphor. [Link]

-

Demarco, P. V., et al. (1969). 13C and 220 MHz analysis of camphor and thiocamphor. Anisotropy and solvent effects of the c=s bond. Journal of the Chemical Society D: Chemical Communications. [Link]

-

ResearchGate. VCD and IR spectra of (1S) (-)-camphor and (1R)-(+)-camphor. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5446, Thiocamphor. [Link]

-

Wikipedia. Chiral auxiliary. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 230921, (1R)-Camphor. [Link]

-

Legrand, F., et al. (2022). Design, synthesis, and evaluation of chiral thiophosphorus acids as organocatalysts. Beilstein Journal of Organic Chemistry. [Link]

-

Delach, C. (2019). DEVELOPING A CHIRAL AUXILIARY PLATFORM FOR THE ASYMMETRIC SYNTHESIS OF.... ISU ReD: Research and eData. [Link]

-

Pesnot, T., et al. (2021). Asymmetric Enantio-complementary Synthesis of Thioethers via Ene-Reductase-Catalyzed C–C Bond Formation. ACS Catalysis. [Link]

-

Hutchinson, J. H., et al. (1986). Ring cleavage of camphor derivatives: Formation of chiral synthons for natural product synthesis. Canadian Journal of Chemistry. [Link]

-

Vetica, F., et al. (2017). Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. Chemical Society Reviews. [Link]

-

Legrand, F., et al. Design, synthesis, and evaluation of chiral thiophosphorus acids as organocatalysts. [Link]

-

Frontiers. Recent advances in catalytic asymmetric synthesis. [Link]

Sources

- 1. Buy (1R)-(-)-Thiocamphor | 53402-10-1 [smolecule.com]

- 2. (1R)-(-)-Thiocamphor | C10H16S | CID 1714210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. (1R)-(-)-Thiocamphor [webbook.nist.gov]

- 5. 13C and 220 MHz analysis of camphor and thiocamphor. Anisotropy and solvent effects of the c [[double bond, length half m-dash]] s bond - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. bmse001230 Camphor at BMRB [bmrb.io]

- 7. PubChemLite - (1r)-(-)-thiocamphor (C10H16S) [pubchemlite.lcsb.uni.lu]

- 8. Thioketone - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 9. Contrasting reactions of ketones and thioketones with alkyllithiums: a coordinated experimental and computational investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Reactions of thioketones. Part II. Thio-ozonide formation in some nucleophilic reactions of thioketones with amines and with benzenethiol - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. Chiral auxiliary - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to (1R)-(-)-Thiocamphor: Molecular Structure, Stereochemistry, and Synthetic Utility

Executive Summary: This technical guide provides a comprehensive overview of (1R)-(-)-Thiocamphor, a pivotal chiral organosulfur compound derived from the natural product (1R)-(+)-camphor. Its rigid bicyclic framework and unique thiocarbonyl functionality make it an invaluable asset in modern organic synthesis, particularly as a chiral auxiliary. This document details its structural and stereochemical properties, outlines robust protocols for its synthesis and characterization, and explores its application in asymmetric synthesis, offering researchers and drug development professionals a thorough resource for leveraging this versatile molecule.

Section 1: Physicochemical and Structural Identification

(1R)-(-)-Thiocamphor is a sulfur analog of camphor, characterized by a thiocarbonyl group at the C2 position. This substitution imparts distinct chemical reactivity and physical properties compared to its oxygen-containing counterpart.

Nomenclature and Identifiers

A clear and unambiguous identification is critical for regulatory and research purposes. The key identifiers for (1R)-(-)-Thiocamphor are summarized below.

| Identifier | Value | Source |

| IUPAC Name | (1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione | [1] |

| CAS Number | 53402-10-1 | [1] |

| Molecular Formula | C₁₀H₁₆S | [1] |

| Molecular Weight | 168.30 g/mol | [1] |

| Canonical SMILES | C[C@@]12CCCC2=S | [1] |

| InChI Key | AAADKYXUTOBAGS-XCBNKYQSSA-N | [1] |

Physical Properties

The physical characteristics of (1R)-(-)-Thiocamphor are essential for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| Appearance | Red or slightly yellow to brown crystalline solid | [1] |

| Melting Point | 134-138 °C | [1] |

| Optical Rotation | [α]²⁰/D = -17.0 to -25.0° (c=3, EtOAc) | [1] |

Molecular Structure

The structure of (1R)-(-)-Thiocamphor is defined by the rigid bicyclo[2.2.1]heptane system, which is inherited from its parent compound, camphor.

Sources

Synthesis of (1R)-(-)-Thiocamphor from (1R)-(+)-Camphor: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the synthesis of (1R)-(-)-thiocamphor, a valuable chiral thioketone, from its readily available carbonyl precursor, (1R)-(+)-camphor. The document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It details the underlying reaction mechanism of thionation using Lawesson's reagent, provides a complete step-by-step experimental protocol, outlines safety and handling procedures, and includes key characterization data. The guide emphasizes the scientific rationale behind procedural choices to ensure both reproducibility and a thorough understanding of the transformation.

Introduction: The Significance of Chiral Thiocarbonyls

Chirality is a fundamental concept in drug discovery and development, as the stereochemistry of a molecule can dictate its pharmacological and toxicological profile.[1] Camphor, a bicyclic monoterpene, is an abundant and inexpensive natural product, making it a powerful building block in the "chiral pool" for asymmetric synthesis.[2][3] The conversion of camphor's ketone functionality to a thioketone to produce thiocamphor introduces a thiocarbonyl group, which significantly alters the molecule's electronic and steric properties.

(1R)-(-)-Thiocamphor serves as a versatile intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and fragrances.[4] The replacement of oxygen with sulfur can enhance a molecule's lipophilicity and metabolic stability, potentially leading to improved biological activity. Furthermore, chiral thioketones are precursors to a variety of sulfur-containing heterocyclic compounds and are used as chiral ligands in asymmetric catalysis.[5][6] This guide focuses on the direct thionation of (1R)-(+)-camphor, a robust and efficient method for accessing this important chiral synthon.

The Thionation Reaction: Mechanistic Insights

The conversion of a carbonyl group to a thiocarbonyl is a key transformation in organosulfur chemistry. While several reagents can accomplish this, Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide] has emerged as a superior choice over harsher alternatives like phosphorus pentasulfide (P₄S₁₀) due to its milder reaction conditions, better solubility in organic solvents, and generally higher yields.[7]

The mechanism of thionation with Lawesson's reagent is widely accepted to proceed through a pathway analogous to the Wittig reaction.[7][8]

-

Dissociation: In solution, the dimeric Lawesson's reagent (LR) is in equilibrium with a reactive monomeric dithiophosphine ylide. This species is the active thionating agent.[8]

-

[2+2] Cycloaddition: The electrophilic carbon of the camphor carbonyl group is attacked by the nucleophilic sulfur of the dithiophosphine ylide. This concerted step forms a four-membered ring intermediate known as a thiaoxaphosphetane.[7]

-

Cycloreversion: The thiaoxaphosphetane intermediate is unstable and rapidly undergoes a cycloreversion reaction. The thermodynamic driving force for this step is the formation of a very stable phosphorus-oxygen double bond in the byproduct, which is analogous to the triphenylphosphine oxide formed in a Wittig reaction.[7][8] This step releases the desired thioketone, (1R)-(-)-thiocamphor.

This mechanistic pathway is highly efficient for converting ketones and amides, which are generally more reactive than esters under these conditions.[7]

Caption: Reaction mechanism of camphor thionation with Lawesson's reagent.

Characterization and Data Summary

Proper characterization of the starting material and the final product is critical for confirming the success of the synthesis. The table below summarizes key physical and spectroscopic data.

| Property | (1R)-(+)-Camphor | (1R)-(-)-Thiocamphor |

| Molecular Formula | C₁₀H₁₆O | C₁₀H₁₆S |

| Molecular Weight | 152.23 g/mol [3] | 168.30 g/mol [9] |

| Appearance | White crystalline solid[3] | Slightly yellow to brown crystalline powder[4] |

| Melting Point | 178-180 °C[3] | 137 °C[4] |

| Optical Rotation | [α]²⁵_D_ = +44.3° (c=10, EtOH) | [α]²⁰_D_ = -17 to -25° (c=3, EtOAc)[4] |

| ¹³C NMR (C=X Signal) | ~219 ppm (in CDCl₃)[3] | Not specified, but distinct from C=O |

| CAS Number | 464-49-3 | 53402-10-1[9] |

Experimental Protocol

This protocol describes the thionation of (1R)-(+)-camphor on a millimolar scale. Modern practice favors the use of tetrahydrofuran (THF) at room temperature, which avoids the higher temperatures and prolonged reaction times associated with solvents like toluene.[8]

Materials and Reagents:

-

(1R)-(+)-Camphor (C₁₀H₁₆O)

-

Lawesson's Reagent (LR) (C₁₄H₁₄O₂P₂S₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Deionized Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for chromatography)

Equipment:

-

Round-bottom flask with stir bar

-

Condenser and nitrogen/argon inlet

-

Heating mantle (for standby, if needed)

-

Separatory funnel

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates and chamber

-

Glass column for chromatography

Procedure:

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (1R)-(+)-camphor (1.00 g, 6.57 mmol).

-

Dissolution: Add 50 mL of anhydrous THF to the flask. Stir at room temperature under a nitrogen atmosphere until the camphor is fully dissolved.

-

Reagent Addition: In a separate flask, dissolve Lawesson's reagent (1.46 g, 3.61 mmol, 0.55 equivalents) in 100 mL of anhydrous THF. Note: Lawesson's reagent may require significant solvent volume to dissolve completely.[8]

-

Reaction: Add the Lawesson's reagent solution to the stirred camphor solution at room temperature.

-

Monitoring: Monitor the reaction progress using TLC (e.g., with a 9:1 Hexanes:EtOAc eluent). The product, thiocamphor, is less polar than camphor and should have a higher Rf value. The reaction is typically complete within 1-4 hours.

-

Quenching and Work-up: Once the reaction is complete, carefully quench by slowly adding 50 mL of saturated NaHCO₃ solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL). This aqueous work-up is critical to remove phosphorus byproducts.[8]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid contains the desired product and non-polar byproducts. Purify the crude material using flash column chromatography on silica gel. Elute with a hexanes/ethyl acetate gradient (e.g., starting from 100% hexanes and gradually increasing the polarity) to isolate the pure (1R)-(-)-thiocamphor.

-

Final Product: Combine the pure fractions, remove the solvent via rotary evaporation, and dry the resulting yellow crystalline solid under vacuum. Record the final mass and calculate the yield.

Process Workflow Visualization

Caption: Step-by-step workflow for the synthesis of (1R)-(-)-thiocamphor.

Safety and Handling

Adherence to safety protocols is paramount. All manipulations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

(1R)-(+)-Camphor: Flammable solid. Harmful if swallowed or inhaled. Causes skin and serious eye irritation.

-

Lawesson's Reagent: In contact with water or moisture, it can release flammable and toxic hydrogen sulfide (H₂S) gas, which has a characteristic rotten-egg smell.[10] It is harmful if swallowed or inhaled and causes skin/eye irritation. It must be handled under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood, and stored in a cool, dry place away from moisture.[9]

-

Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides upon exposure to air and light. Use anhydrous, inhibitor-stabilized solvent.

-

Waste Disposal: All phosphorus-containing waste and sulfur-containing compounds should be disposed of according to institutional and local environmental regulations. Do not mix with oxidizing waste streams.

Conclusion

The synthesis of (1R)-(-)-thiocamphor from (1R)-(+)-camphor via thionation with Lawesson's reagent is a reliable and efficient transformation. By understanding the Wittig-like reaction mechanism, researchers can appreciate the mild conditions and high functional group tolerance of this method. The protocol provided herein, which utilizes room temperature conditions in THF, represents a safe and effective procedure for accessing this valuable chiral building block. Careful adherence to the detailed work-up, purification, and safety procedures is essential for obtaining a high yield of pure product and ensuring laboratory safety.

References

- 1. (1R)-(+)-camphor Carbon-13 DEPT [wiredchemist.com]

- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: Camphor [orgspectroscopyint.blogspot.com]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Lawesson's Reagent [organic-chemistry.org]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. lobachemie.com [lobachemie.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

A Guide to the Spectroscopic Characterization of (1R)-(-)-Thiocamphor

Introduction

(1R)-(-)-Thiocamphor, a chiral bicyclic thioketone, is the sulfur analogue of the well-known natural product, camphor. Its unique stereochemistry and the presence of the thiocarbonyl functional group make it a valuable building block in asymmetric synthesis and materials science[1]. Unlike its oxygen counterpart, the thiocarbonyl group (C=S) imparts distinct physical and chemical properties, including color—thiocamphor is a reddish solid—and unique reactivity.

Molecular Structure and Numbering

A clear understanding of the molecule's rigid bicyclic structure is essential for interpreting its spectral data. The standard numbering convention for the camphor skeleton is used throughout this guide.

Caption: Bicyclic structure of (1R)-(-)-Thiocamphor with IUPAC numbering.

Mass Spectrometry (MS)

Principle of the Technique Mass spectrometry is the foundational technique for determining the molecular weight of a compound. In Electron Ionization (EI) MS, the sample is bombarded with high-energy electrons, causing ionization to a radical cation (M⁺˙), known as the molecular ion. The mass-to-charge ratio (m/z) of this ion provides the integer molecular weight. The excess energy also causes the molecular ion to break apart into smaller, characteristic fragment ions, creating a unique fingerprint that aids in structural elucidation[2].

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) The analysis would be optimally performed using a GC-MS system, which separates the analyte from any impurities before it enters the mass spectrometer.

-

Sample Preparation: Dissolve approximately 1 mg of (1R)-(-)-Thiocamphor in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.

-

GC Separation:

-

Injector: 250 °C, Split mode (e.g., 50:1).

-

Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 80 °C, hold for 1 minute, then ramp at 10 °C/min to 250 °C and hold for 2 minutes.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Scan Range: m/z 40–250.

-

Caption: Workflow for GC-MS analysis of (1R)-(-)-Thiocamphor.

Data Analysis and Interpretation The molecular formula of (1R)-(-)-Thiocamphor is C₁₀H₁₆S[3].

-

Molecular Ion (M⁺˙): The calculated monoisotopic mass is 168.097 Da[3]. Therefore, the molecular ion peak is expected at m/z 168 .

-

Isotope Peak: Sulfur has a significant natural isotope, ³⁴S, with an abundance of approximately 4.2%. This will produce a characteristic M+2 peak at m/z 170 with an intensity of about 4-5% relative to the M⁺˙ peak, providing strong evidence for the presence of a single sulfur atom.

-

Fragmentation Pattern: The fragmentation of thiocamphor is predicted to follow pathways analogous to camphor[4]. The rigid bicyclic system favors specific cleavage patterns.

Table 1: Comparison of Major Mass Fragments of Camphor and Predicted Fragments for Thiocamphor

| m/z (Camphor)[4] | Proposed Identity (Camphor) | Predicted m/z (Thiocamphor) | Proposed Identity (Thiocamphor) |

| 152 | [M]⁺˙ | 168 | [M]⁺˙ |

| 108 | [M - C₂H₄O]⁺˙ | 124 | [M - C₂H₄S]⁺˙ or [M - C₃H₈]⁺˙ |

| 95 | [M - C₃H₇O]⁺ | 111 | [M - C₃H₇S]⁺ or [M - C₄H₉]⁺ |

| 81 | [C₆H₉]⁺ | 81 | [C₆H₉]⁺ (Loss of C₄H₇S) |

The key takeaway is the definitive molecular weight of 168 amu and the presence of sulfur confirmed by the M+2 peak. The fragmentation provides a structural fingerprint that, while complex, can be logically deduced by comparison to its well-known oxygen analogue.

Infrared (IR) Spectroscopy

Principle of the Technique Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes bonds to vibrate (stretch, bend, etc.). Specific functional groups absorb IR radiation at characteristic frequencies (or wavenumbers, cm⁻¹). This makes IR spectroscopy an exceptionally powerful tool for identifying the functional groups present in a molecule[5]. For (1R)-(-)-Thiocamphor, the key diagnostic absorption is the C=S stretch.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR) ATR-FTIR is a modern, rapid technique for acquiring IR spectra of solid samples with minimal preparation.

-

Instrument Setup: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent like isopropanol and taking a background spectrum.

-

Sample Application: Place a small amount of the solid (1R)-(-)-Thiocamphor powder onto the ATR crystal.

-

Data Acquisition: Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Spectrum Collection: Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a range of 4000–400 cm⁻¹.

-

Cleaning: Thoroughly clean the crystal after analysis.

Data Analysis and Interpretation The IR spectrum is dominated by absorptions from C-H bonds and the unique C=S bond.

Table 2: Comparison of Key IR Absorptions of Camphor and Predicted Absorptions for Thiocamphor

| Wavenumber (cm⁻¹) | Vibration Type | Expected in Camphor? | Expected in Thiocamphor? | Comments |

| ~2870–2960 | C-H (sp³) Stretch | Yes | Yes | Strong, sharp peaks characteristic of the methyl and methylene groups in the bicyclic system. |

| ~1740 | C=O Stretch | Yes (Very Strong) | No | This is the defining peak for camphor. Its absence is a key indicator for thiocamphor. |

| ~1050–1250 | C=S Stretch | No | Yes (Weak to Medium) | The defining peak for thiocamphor. The C=S bond stretch is significantly lower in energy than C=O and its intensity is weaker. It can be coupled with other vibrations, broadening the peak[6][7][8]. |

| ~1450–1470 | C-H Bend (Scissoring) | Yes | Yes | Characteristic bending vibrations for CH₂ groups. |

| ~1370–1390 | C-H Bend (Rocking) | Yes | Yes | Often a doublet in camphor due to the gem-dimethyl group, a feature expected to be retained in thiocamphor. |

The most critical diagnostic feature in the IR spectrum is the presence of a peak in the 1050-1250 cm⁻¹ region and the complete absence of the strong carbonyl (C=O) absorption around 1740 cm⁻¹ . This trade-off is definitive proof of the thionation of the camphor skeleton.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of the Technique NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. It relies on the magnetic properties of atomic nuclei (¹H and ¹³C). When placed in a strong magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies. This frequency, reported as a chemical shift (δ) in parts per million (ppm), is highly sensitive to the local electronic environment of each nucleus, allowing for the differentiation of chemically distinct atoms within the molecule[9][10].

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh ~5-10 mg of (1R)-(-)-Thiocamphor and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrument: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Typically, 8-16 scans are sufficient.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line.

-

A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

¹³C NMR Analysis

The ¹³C NMR spectrum is particularly informative due to the dramatic effect of the thiocarbonyl group on the C2 chemical shift.

Data Analysis and Interpretation While a published spectrum for thiocamphor is elusive, a comparative analysis with camphor provides a robust prediction[11]. The replacement of oxygen with the less electronegative but more polarizable sulfur atom causes a significant deshielding (downfield shift) of the adjacent carbon.

Table 3: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) of Camphor and Predicted Shifts for Thiocamphor

| Carbon Atom | Camphor Shift (ppm) | Predicted Thiocamphor Shift (ppm) | Rationale for Prediction |

| C2 | ~217 | ~260–270 | Key Diagnostic Peak. The C=S carbon is extremely deshielded compared to a C=O carbon due to the nature of the C=S π-bond and larger paramagnetic shielding term for sulfur. This is the most significant change in the spectrum[11][12]. |

| C1 | ~58 | ~60–65 | Slightly deshielded due to the beta-effect of the bulky and polarizable sulfur atom. |

| C10 | ~47 | ~47–50 | Minor change expected. |

| C7 | ~43 | ~43–45 | Minor change expected. |

| C4 | ~43 | ~43–45 | Minor change expected. |

| C6 | ~30 | ~30–33 | Minor change expected. |

| C3 | ~27 | ~28–32 | Minor change expected. |

| C5 | ~20 | ~20–22 | Minor change expected. |

| C9 | ~19 | ~19–21 | Minor change expected. |

| C8 | ~9 | ~9–11 | Minor change expected. |

Note: Camphor data is representative and sourced from typical spectral data. Predicted shifts are based on the known effects of thionation.

The definitive feature of the ¹³C NMR spectrum is the appearance of a signal far downfield, in the 260-270 ppm range, which is characteristic of a thioketone.

¹H NMR Analysis

The ¹H NMR spectrum provides information on the number, connectivity, and environment of protons.

Data Analysis and Interpretation The protons in thiocamphor are relatively far from the C=S group, so the overall pattern of the spectrum is expected to be very similar to that of camphor[11][13]. The primary differences will be subtle changes in the chemical shifts of the protons closest to the C=S group (H3 and H4).

Table 4: ¹H NMR Data for Camphor and Predicted Data for (1R)-(-)-Thiocamphor (in CDCl₃, 400 MHz)

| Protons | Camphor (δ, ppm)[13] | Multiplicity | Integration | Predicted Thiocamphor (δ, ppm) | Rationale for Prediction |

| H4 | ~2.36 | t | 1H | ~2.5–2.7 | As the bridgehead proton alpha to the C=S group, it should experience the most significant deshielding effect. |

| H3ₑₓₒ | ~2.09 | m | 1H | ~2.2–2.4 | Protons on C3 are adjacent to the thiocarbonyl and will be deshielded relative to their positions in camphor. |

| H3ₑₙ𝒹ₒ | ~1.85 | d | 1H | ~1.9–2.1 | Protons on C3 are adjacent to the thiocarbonyl and will be deshielded relative to their positions in camphor. |

| H5/H6 | ~1.3-1.9 | m | 4H | ~1.3–2.0 | Minor shifts expected as these protons are further from the C=S group. The overall multiplet pattern should be similar. |

| C10-H₃ | ~0.96 | s | 3H | ~0.95–1.05 | Methyl group on the C1 bridgehead; minimal change expected. |

| C9-H₃ | ~0.91 | s | 3H | ~0.90–1.00 | One of the gem-dimethyls; minimal change expected. |

| C8-H₃ | ~0.84 | s | 3H | ~0.85–0.95 | The other gem-dimethyl; minimal change expected. |

The ¹H NMR spectrum is expected to show three distinct methyl singlets (3H each) and a series of complex multiplets for the remaining seven protons. The key is that the overall pattern will strongly resemble camphor, but with subtle downfield shifts for the protons nearest the C2 position.

Holistic Spectroscopic Signature and Conclusion

The structural confirmation of (1R)-(-)-Thiocamphor is achieved not by a single spectrum, but by the synergistic interpretation of all available data. The definitive spectroscopic fingerprint is as follows:

-

MS: A molecular ion at m/z 168 with a corresponding M+2 peak at m/z 170 , confirming the molecular formula C₁₀H₁₆S.

-

IR: The complete absence of a strong C=O stretch at ~1740 cm⁻¹ and the presence of a C=S stretch in the 1050-1250 cm⁻¹ region .

-

¹³C NMR: The appearance of a highly deshielded signal between 260-270 ppm , characteristic of the thiocarbonyl carbon (C2).

-

¹H NMR: A spectrum closely resembling that of camphor, featuring three methyl singlets and a complex aliphatic region, with minor downfield shifts for protons near the C2 position.

By using this combination of techniques and leveraging a comparative analysis with its oxygen analogue, researchers and drug development professionals can confidently verify the identity, structure, and purity of (1R)-(-)-Thiocamphor, ensuring the integrity of their scientific endeavors.

References

-

INIS-IAEA. (2025). Ionic Fragmentation of the camphor molecule using synchrotron radiation. Retrieved from [Link]

-

Canadian Science Publishing. (1967). The C=S stretching vibration in the infrared spectra of some thiosemicarbazones. Canadian Journal of Chemistry, 45, 469. Retrieved from [Link]

-

ResearchGate. (n.d.). The C = S stretching frequency in the infrared spectra of studied compounds. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Infrared spectra and normal vibrations of O-methyl monothiocarbonate, S-methyldithiocarbonates and N-methylmonothiocarbamates. Retrieved from [Link]

-

AIP Publishing. (2024). Observation of sequential three-body dissociation of camphor molecule - a native frame approach. The Journal of Chemical Physics, 160(20). Retrieved from [Link]

-

Semantic Scholar. (1962). The C=S stretching frequency and the “−N−C=S bands” in the infrared. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

-

Royal Society of Chemistry. (1969). 13C and 220 MHz analysis of camphor and thiocamphor. Anisotropy and solvent effects of the c [[double bond, length half m-dash]] s bond. Journal of the Chemical Society D: Chemical Communications. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra for (a) camphor and (b) fenchone, where the parent (m/q=152) and observable fragments (m/q=95,81) are highlighted in red. Retrieved from [Link]

-

Optica Publishing Group. (1972). The C-S Stretching Frequency in Thiol Acids and Esters. Applied Spectroscopy, 26, 486-487. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). Thioester supporting info. Retrieved from [Link]

-

National Institutes of Health, PubChem. (n.d.). (1R)-(-)-Thiocamphor. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

-

UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

Wikipedia. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

-

Re3data.org. (2023). Spectral Database for Organic Compounds. Retrieved from [Link]

-

University of Maryland. (n.d.). FTIR Spectrum Information and Bond Relationship. Retrieved from [Link]

-

OrganicERs. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

-

PubMed. (1999). 1H and (13)C NMR and Molecular Dynamics Study of Chiral Recognition of Camphor Enantiomers by alpha-Cyclodextrin. Journal of Organic Chemistry, 64(5), 1503-1507. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H (A) and 13C (B) NMR spectra of 3-exo,5-exo,6-exo,9,10,10-hexachlorodihydrocamphene 2. Retrieved from [Link]

-

Millersville University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ResearchGate. (n.d.). List of IR features visible in the FTIR spectra shown in this work and corresponding central wavenumbers. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Supporting Information. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

PubMed. (2022). Chemical characterization, absolute configuration and optical purity of (1S)-(+)- and (1R)-(-)-10-camphorsulfonic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Ligand dependence of the synthetic approach and chiroptical properties of a magic cluster protected with a bicyclic chiral thiolate - Electronic Supplementary Information. Retrieved from [Link]

-

PubMed. (2019). Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin-orbit and explicit solvent. Retrieved from [Link]

-

ResearchGate. (n.d.). Theoretical and experimental mass resolution plotted against m/z. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018). Chemical Shift In NMR Spectroscopy. YouTube. Retrieved from [Link]

-

SpectraBase. (n.d.). (1R)-Camphor oxime - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. (1R)-(-)-Thiocamphor | C10H16S | CID 1714210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. FTIR [terpconnect.umd.edu]

- 9. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 10. m.youtube.com [m.youtube.com]

- 11. 13C and 220 MHz analysis of camphor and thiocamphor. Anisotropy and solvent effects of the c [[double bond, length half m-dash]] s bond - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. compoundchem.com [compoundchem.com]

- 13. D-CAMPHOR(464-49-3) 1H NMR [m.chemicalbook.com]

An In-Depth Technical Guide to the Safe Handling of (1R)-(-)-Thiocamphor

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R)-(-)-Thiocamphor, a chiral bicyclic thioketone derived from camphor, is a versatile intermediate in asymmetric synthesis and pharmaceutical research.[1][2] Its unique structure, featuring a reactive thiocarbonyl group within a sterically hindered framework, makes it a valuable building block for complex molecular architectures.[3] However, the very features that impart its synthetic utility—the presence of a sulfur atom and the strained bicyclic system—also necessitate a rigorous and informed approach to its handling. This guide provides a comprehensive overview of the safety protocols, handling procedures, and underlying chemical principles required to work safely with (1R)-(-)-Thiocamphor in a research and development setting.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. (1R)-(-)-Thiocamphor presents a multi-faceted risk profile, combining the hazards of a flammable solid, a skin and eye irritant, and a potential respiratory irritant, with the characteristic malodorous nature of organosulfur compounds.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. Based on aggregated data, (1R)-(-)-Thiocamphor is classified as follows:

| Hazard Class | Category | GHS Hazard Statement | Pictogram |

| Flammable Solids | 2 | H228: Flammable solid[4] | 🔥 |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[4] | ❗ |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[4] | ❗ |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[4] | ❗ |

| Acute Toxicity (Oral, Dermal, Inhalation) | 4 (Implied) | H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled | ❗ |

This table summarizes the primary GHS classifications. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and complete information.

Toxicological Profile: A Synthesis of Camphor and Thiol Hazards

The toxicity of (1R)-(-)-Thiocamphor can be understood by considering the contributions of its camphor backbone and its thioketone functional group.

-

Camphor-Related Toxicity : Camphor itself is a well-documented neurotoxin.[5][6] Ingestion can lead to rapid onset of symptoms, including gastrointestinal irritation, confusion, and seizures, with as little as 30 mg/kg considered a dose for serious toxicity in children.[5][7] While the toxicity of thiocamphor is not as extensively studied, the camphor skeleton suggests that neurological effects upon significant exposure are a primary concern.

-

Organosulfur/Thiol Hazards : The thioketone functional group introduces hazards common to thiols and other organosulfur compounds. The most immediate characteristic is a powerful, unpleasant odor.[3] While the smell itself can cause nausea and headaches, the primary toxicological concern with many thiols is their ability to interfere with cellular processes through mechanisms like oxidative stress.[8][9]

The chirality of (1R)-(-)-Thiocamphor may also influence its toxicological profile, as enantiomers can interact differently with biological systems.[10][11] Therefore, it is prudent to treat this compound with a high degree of caution, assuming a toxicological profile that combines the neurotoxic potential of camphor with the irritant and malodorous properties of a thiol compound.

Hierarchy of Controls: A Systematic Approach to Safety

The most effective way to manage the risks associated with (1R)-(-)-Thiocamphor is to implement a multi-layered safety strategy known as the "Hierarchy of Controls." This approach prioritizes engineering and administrative controls over reliance on personal protective equipment (PPE).

Caption: Hierarchy of Controls applied to (1R)-(-)-Thiocamphor handling.

Engineering Controls: The First Line of Defense

Engineering controls are designed to physically separate the researcher from the chemical hazard.

-

Chemical Fume Hood: All work with (1R)-(-)-Thiocamphor, including weighing, transfers, and reaction setups, must be conducted inside a certified chemical fume hood. This is critical for preventing inhalation of dust or vapors and containing its potent odor.

-

Odor and Vapor Trapping: Due to the high volatility and strong odor of many thiols, exhaust from vacuum pumps (e.g., on rotary evaporators) or inert gas outlets should be passed through an oxidizing trap. A simple and effective trap consists of a bubbler filled with a 1:1 solution of commercial bleach and water.[12] This oxidizes the volatile sulfur compounds into non-odorous byproducts.

Administrative Controls: Safe Work Practices

These controls involve establishing procedures and policies to minimize exposure.

-

Standard Operating Procedures (SOPs): A detailed, laboratory-specific SOP for handling (1R)-(-)-Thiocamphor must be written and approved. This SOP should cover all aspects from procurement to disposal.

-

Designated Areas: Designate a specific area within a fume hood for working with thiocamphor to prevent cross-contamination.

-

Inventory Management: Purchase and store the minimum quantity of thiocamphor necessary for your experiments to minimize the amount of hazardous material on-site.

-

Communication: Inform colleagues in the vicinity when you are working with thiols, as the odor can cause alarm and may be mistaken for a natural gas leak.[3]

Personal Protective Equipment (PPE): Essential Final Barrier

PPE is not a substitute for robust engineering and administrative controls but is essential for protecting against residual risks and in case of emergencies.

| Protection Type | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses. | Protects against splashes and solid particulates, addressing the "Causes serious eye irritation" hazard. |

| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. Change gloves immediately if contaminated. |

| Body Protection | Flame-resistant laboratory coat. | Protects against spills and splashes on clothing and skin. The flammable nature of the solid necessitates flame-resistant material. |

| Respiratory | Not typically required when using a fume hood. | In the case of a large spill or ventilation failure, a respirator with an appropriate cartridge for organic vapors may be necessary. |

Detailed Experimental Protocols

Adherence to meticulous experimental technique is paramount. The high reactivity of the thiocarbonyl group means that careful planning is required.[13]

Weighing and Transfer

-

Preparation: Don appropriate PPE. Designate and label a specific area within the fume hood for the procedure. Place a container of bleach solution in the hood for immediate decontamination of spatulas and weigh boats.

-

Dispensing: Tare a sealed container (e.g., a vial with a screw cap) on the balance. Remove the container from the balance and, inside the fume hood, carefully transfer the solid (1R)-(-)-Thiocamphor from the stock bottle to the tared container.

-

Sealing and Re-weighing: Securely cap the container before removing it from the fume hood to re-weigh. This "weighing by difference" method minimizes the release of dust and odor.

-

Decontamination: Immediately place any contaminated items (spatula, weigh paper) into the bleach bath within the fume hood.

Reaction Setup and Work-up

-

Inert Atmosphere: While stable, the thioketone group can be reactive.[14] Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions, particularly oxidation.

-

Closed Systems: Whenever possible, use a closed or isolated reaction setup, similar to those used for air-sensitive chemistry.[12]

-

Exhaust Management: As described in Engineering Controls, vent the reaction's exhaust through a bleach trap.

-

Quenching and Work-up: Perform all quenching and extraction procedures within the fume hood. Keep flasks and separatory funnels stoppered or covered as much as possible to contain odors.

-

Solvent Removal: When using a rotary evaporator, ensure the vacuum pump exhaust is vented into the fume hood or passed through a bleach trap and a cold trap.[6]

Spill and Emergency Procedures

Prompt and correct response to a spill or exposure is critical.

Spill Response

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 53402-10-1: (1R)-(-)-thiocamphor | CymitQuimica [cymitquimica.com]

- 3. Buy (1R)-(-)-Thiocamphor | 53402-10-1 [smolecule.com]

- 4. (1R)-(-)-Thiocamphor | C10H16S | CID 1714210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Clinical Practice Guidelines : Camphor poisoning [rch.org.au]

- 6. Camphor Oil Toxicity: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]

- 7. clintox.org [clintox.org]

- 8. Mechanisms for the oxygen radical-mediated toxicity of various thiol-containing compounds in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. quora.com [quora.com]

- 11. return2health.com.au [return2health.com.au]

- 12. Prediction of Terpenoid Toxicity Based on a Quantitative Structure–Activity Relationship Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Some recent synthetic routes to thioketones and thioaldehydes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 14. Contrasting reactions of ketones and thioketones with alkyllithiums: a coordinated experimental and computational investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Chiral Auxiliary: An In-depth Technical Guide to the Applications of (1R)-(-)-Thiocamphor

For Researchers, Scientists, and Drug Development Professionals

(1R)-(-)-Thiocamphor, a sulfur-containing bicyclic monoterpene ketone, has emerged as a powerful and versatile chiral auxiliary in asymmetric synthesis. Its rigid camphor backbone, coupled with the unique electronic and steric properties of the thiocarbonyl group, provides a powerful tool for the stereocontrolled formation of new chiral centers. This technical guide offers an in-depth exploration of the applications of (1R)-(-)-thiocamphor, providing field-proven insights, detailed experimental protocols, and a thorough examination of the underlying mechanistic principles that govern its stereodirecting influence.

The Foundation of Stereocontrol: Properties of (1R)-(-)-Thiocamphor

The efficacy of (1R)-(-)-thiocamphor as a chiral auxiliary stems from its distinct structural and electronic characteristics. The rigid bicyclic camphor framework provides a well-defined and sterically demanding environment, effectively shielding one face of the reactive thiocarbonyl group. This inherent steric bias is the primary determinant in directing the approach of incoming reagents, leading to high levels of diastereoselectivity in a variety of chemical transformations.

The thiocarbonyl group itself plays a crucial role. Compared to its more common oxygen analogue, camphor, the C=S bond in thiocamphor is longer and the sulfur atom is more polarizable. These features influence the reactivity of the molecule and its ability to coordinate with other reagents and catalysts, opening up unique avenues for asymmetric synthesis.

Diastereoselective 1,3-Dipolar Cycloadditions: A Gateway to Chiral Spiro-Heterocycles

A prominent and well-documented application of (1R)-(-)-thiocamphor is its use as a "superdipolarophile" in 1,3-dipolar cycloaddition reactions.[1][2][3] This methodology provides a highly efficient and diastereoselective route to novel chiral spiro-heterocycles, which are valuable scaffolds in medicinal chemistry.

Synthesis of Chiral Spiro-1,3,4-Thiadiazoles

The reaction of (1R)-(-)-thiocamphor with in situ generated nitrilimines affords chiral spiro-1,3,4-thiadiazole derivatives with excellent diastereoselectivity.[1][2][3] The reaction proceeds via a concerted [3+2] cycloaddition, where the rigid camphor backbone dictates the facial selectivity of the dipole's approach.

Experimental Protocol: One-Pot Synthesis of Chiral 4,5-dihydro-4-arylspiro[1,3,4-thiadiazole]-5,2′-camphane-2-carboxylic acid ethyl esters [1]

-

Preparation of the Nitrilimine Precursor: To a solution of the corresponding hydrazonoyl halide in an appropriate solvent (e.g., THF), add a base (e.g., triethylamine) at room temperature to generate the nitrilimine in situ.

-

Cycloaddition Reaction: To the solution containing the nitrilimine, add a solution of (1R)-(-)-thiocamphor (1 equivalent) in the same solvent.

-

Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the pure chiral spiro-1,3,4-thiadiazole derivative.

The high diastereoselectivity observed in this reaction is attributed to the steric hindrance provided by the gem-dimethyl group and the C-10 methyl group of the camphor skeleton, which effectively blocks one face of the thiocarbonyl group, forcing the 1,3-dipole to approach from the less hindered face. Computational studies have supported this model, indicating a significant energy difference between the transition states leading to the two possible diastereomers.[3]

| Entry | Dipolarophile | Dipole | Product | Yield (%) | Diastereomeric Ratio | Reference |

| 1 | (1R)-(-)-Thiocamphor | C,N-diaryl nitrilimine | Spiro-1,3,4-thiadiazolocamphane | Good | >98:2 | [2] |

| 2 | (1R)-(-)-Thiocamphor | Nitrilimine 2-4 | Spiro[1,3,4-thiadiazole]-5,2′-camphane | - | Pure diastereoisomers | [1] |

Synthesis of Chiral Spiro-1,4,2-Oxathiazoles

In a similar fashion, (1R)-(-)-thiocamphor can react with nitrile oxides to yield chiral spiro-1,4,2-oxathiazoles. However, in this case, the reaction often results in a mixture of diastereomers, albeit with one being predominant.[1] This suggests that the electronic nature of the dipole also plays a role in the stereochemical outcome of the cycloaddition.

As a Chiral Auxiliary in Other Asymmetric Transformations

While the 1,3-dipolar cycloadditions are the most extensively studied applications, the principles of stereocontrol demonstrated by (1R)-(-)-thiocamphor can be extended to other asymmetric reactions. Derivatives of thiocamphor have been explored as chiral auxiliaries in reactions such as aldol additions and Michael additions, where the thiocarbonyl group is first converted to a more reactive enolate or enethiolate.

While specific, high-yielding protocols directly employing (1R)-(-)-thiocamphor in these reactions are less common in the literature compared to its oxygen analogue, the underlying principles of facial selectivity remain the same. The bulky camphor skeleton effectively directs the approach of electrophiles to the enolate or enethiolate, leading to the formation of one diastereomer in preference to the other.

Metal Complexes of Thiocamphor Derivatives: Catalysis and Beyond

The sulfur atom in (1R)-(-)-thiocamphor and its derivatives provides a soft coordination site for transition metals, enabling the synthesis of a variety of chiral metal complexes. These complexes have potential applications in asymmetric catalysis, where the metal center acts as the catalytic site and the chiral thiocamphor ligand environment dictates the stereochemical outcome of the reaction.

Research in this area has explored the synthesis and characterization of complexes with metals such as titanium, although detailed catalytic applications specifically using (1R)-(-)-thiocamphor are still an emerging field.[2] The characterization of these complexes often involves a combination of spectroscopic techniques, including NMR and X-ray crystallography, to elucidate their three-dimensional structures and coordination geometries.

Conclusion and Future Outlook

(1R)-(-)-Thiocamphor has proven to be a valuable chiral auxiliary, particularly in the diastereoselective synthesis of complex spiro-heterocycles through 1,3-dipolar cycloaddition reactions. The predictability of its stereodirecting influence, rooted in the rigid and sterically demanding camphor framework, makes it a reliable tool for asymmetric synthesis.

Future research in this area is likely to focus on expanding the scope of its applications to other asymmetric transformations, such as aldol and Michael additions, by developing robust protocols for the generation and reaction of its corresponding enolates. Furthermore, the exploration of the catalytic activity of its metal complexes holds significant promise for the development of novel and efficient asymmetric catalysts. As the demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries continues to grow, the utility of versatile and readily available chiral auxiliaries like (1R)-(-)-thiocamphor is set to become even more significant.

References

-

Feddouli, A., Ait Itto, M. Y., Hasnaoui, A., Villemin, D., Jaffrès, P. A., Sopkova-De Oliveira Santos, J., Riahi, A., Huet, F., & Daran, J. C. (2004). One pot diastereoselective synthesis of new chiral spiro-1,3,4-thiadiazoles and 1,4,2-oxathiazoles from (1R)-thiocamphor. Journal of Heterocyclic Chemistry, 41(4), 541-546. [Link]

-

Request PDF. (2025). Highly diastereoselective cycloaddition of diarylnitrilimines to the CS bond of (1R)-thiocamphor as a source of chiral spiro-1,3,4-thiadiazoles. ResearchGate. [Link]

-

Request PDF. (n.d.). One Pot Diastereoselective Synthesis of New Chiral Spiro1,3,4-thiadiazoles and 1,4,2-Oxathiazoles from (1R)-Thiocamphor. ResearchGate. [Link]

Sources

A Comprehensive Technical Guide to Enantiomerically Pure (1R)-(-)-Thiocamphor for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of enantiomerically pure (1R)-(-)-thiocamphor, a versatile chiral building block with significant applications in pharmaceutical research, asymmetric synthesis, and materials science. We will delve into its commercial availability, key specifications, synthesis, and analytical characterization, offering field-proven insights and methodologies for its effective utilization.

Introduction to (1R)-(-)-Thiocamphor: A Chiral Thione of Significance

(1R)-(-)-Thiocamphor, with the IUPAC name (1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione, is a bicyclic monoterpenoid and a sulfur analog of camphor.[1][2] Its rigid chiral scaffold, derived from the naturally abundant camphor, makes it a valuable asset in asymmetric synthesis, where it can be employed as a chiral auxiliary or a starting material for the synthesis of complex enantiomerically pure molecules.[3][4] The thione functionality introduces unique reactivity compared to its parent ketone, camphor, opening avenues for novel chemical transformations.[4]

The significance of enantiopurity in drug development cannot be overstated. Often, only one enantiomer of a chiral drug is therapeutically active, while the other may be inactive or even cause adverse effects.[5] Consequently, access to enantiomerically pure building blocks like (1R)-(-)-thiocamphor is critical for the development of safe and effective pharmaceuticals.[5]

Commercial Availability and Supplier Specifications

A reliable supply of high-purity starting materials is the foundation of reproducible research and manufacturing. Several reputable chemical suppliers offer enantiomerically pure (1R)-(-)-thiocamphor. The following table summarizes the offerings from prominent vendors, highlighting key specifications to aid in procurement decisions.

| Supplier | Product Number | Purity (GC) | Appearance | Specific Rotation [α]D (c=3, EtOAc) | CAS Number |

| TCI Chemicals | T1863 | >97.0% | Light yellow to Brown powder to crystal | -17.0 to -25.0 deg | 53402-10-1 |

| Chem-Impex | 01775 | ≥ 97% | Slightly yellow to brown crystalline powder | -17 to -25 ° | 53402-10-1 |

| Smolecule | S3317542 | Not specified | Red crystalline substance | Not specified | 53402-10-1 |

| Santa Cruz Biotechnology | sc-267323 | Not specified | Not specified | Not specified | 53402-10-1 |

| CymitQuimica | 3B-T1863 | >97.0% | Light yellow to Brown powder to crystal | Not specified | 53402-10-1 |

Note: Specifications are subject to change and should be confirmed with the supplier by consulting the lot-specific Certificate of Analysis (CoA).

Synthesis of Enantiomerically Pure (1R)-(-)-Thiocamphor: A Mechanistic Perspective

The most common and economically viable route to (1R)-(-)-thiocamphor is the thionation of enantiomerically pure (1R)-(+)-camphor. The choice of thionating agent is critical to ensure high yield and prevent racemization.

Thionation using Lawesson's Reagent: A Reliable Protocol